

Introduction to Excited-State Intramolecular Proton Transfer (ESIPT)

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Compound of Interest		
Compound Name:	(E)-Hbt-O	
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Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a molecule undergoes tautomerization in its electronically excited state through the transfer of a proton.[1] This reaction is typically observed in molecules that possess both a proton donor group (e.g., hydroxyl, -OH) and a proton acceptor group (e.g., imine nitrogen, =N-) connected by an intramolecular hydrogen bond.[2] Upon absorption of light, the acidity and basicity of the donor and acceptor sites, respectively, are significantly altered, which facilitates an ultrafast proton transfer.[2][3]

A key characteristic of ESIPT-capable molecules is their exceptionally large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission.[1] This can result in dual fluorescence: a normal emission from the original excited state (enol form) and a significantly red-shifted emission from the proton-transferred tautomer (keto form).[1][4] This unique property makes ESIPT fluorophores highly valuable for applications in fluorescent probes, bioimaging, luminescent materials, and photosensitizers.[5]

The molecule 2-(2-Hydroxyphenyl)benzothiazole (HBT) is a canonical system for studying ESIPT.[6][7][8] Its rigid structure and pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole nitrogen atom create an ideal framework for the ESIPT process to occur efficiently.

The Core Mechanism of HBT Excited-State Intramolecular Proton Transfer

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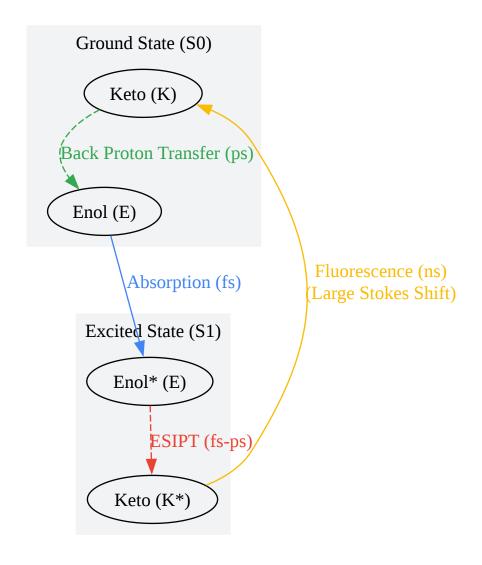




The ESIPT process in HBT follows a four-level photocycle involving two distinct chemical forms: the enol tautomer (E) and the keto tautomer (K).

- Photoexcitation: The process begins with the absorption of a photon by the stable groundstate enol form (E), promoting it to the Franck-Condon excited singlet state (E*).[2] This electronic transition redistributes the electron density within the molecule, significantly increasing the acidity of the phenolic proton donor and the basicity of the benzothiazole nitrogen acceptor.[3]
- Proton Transfer (ESIPT): In the excited state, the strengthened intramolecular hydrogen bond facilitates an ultrafast transfer of the proton from the oxygen atom to the nitrogen atom.
 [7][8] This forms the excited keto tautomer (K*). This transfer is often barrierless or has a very low energy barrier and occurs on a femtosecond to picosecond timescale.
- Fluorescence Emission: The excited keto form (K*) relaxes to its ground state (K) by emitting a photon. This fluorescence is characterized by a large Stokes shift relative to the initial absorption of the enol form.[2]
- Back Proton Transfer: The ground-state keto form (K) is generally unstable and rapidly undergoes a back-proton transfer to regenerate the thermodynamically more stable ground-state enol form (E), completing the cycle.





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Photophysical Properties and Quantitative Data

The photophysical properties of HBT and its derivatives are central to their function. These properties are highly sensitive to the molecular structure and the surrounding environment. Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict and corroborate experimental findings.[5][10]

Structural Parameters

Upon photoexcitation from the S0 to the S1 state, the intramolecular hydrogen bond strengthens, which is a prerequisite for ESIPT. This is evidenced by changes in key bond lengths and angles.



Compound	State	O–H Bond Length (Å)	H···N Distance (Å)
HBTM-1	S0	0.999	1.677
S1	1.047	1.524	
HBTM-2	S0	0.999	1.678
S1	1.022	1.590	
НВТМ-3	S0	0.999	1.678
S1	1.011	1.627	

Table 1: Calculated

hydrogen bond

parameters for HBT--

related derivatives

(HBTM) in the ground

(S0) and first excited

(S1) states, showing

the lengthening of the

O-H bond and

shortening of the H···N

distance upon

excitation.[5]

Spectroscopic Data

The absorption and emission characteristics are defining features of ESIPT molecules. The large Stokes shift is a direct consequence of the structural relaxation and proton transfer in the excited state.



Compound	Solvent	Absorption λmax (nm)	Emission λmax (nm)	Stokes Shift (nm)
HBTM-1	DMSO	387	535	148
HBTM-2	DMSO	415	580	165
НВТМ-3	DMSO	450	632	182
ENF	Dichloromethane	433 (Calculated)	-	-

~420

(Experimental)

Table 2:

Calculated and

experimental

spectroscopic

data for HBT

derivatives,

demonstrating

the characteristic

large Stokes

shifts.[5][11]

Vibrational Frequencies

Infrared (IR) spectroscopy provides further evidence for the strengthening of the intramolecular hydrogen bond in the excited state. A significant redshift in the O–H stretching frequency from the S0 to the S1 state indicates a weaker, more labile O-H bond, which facilitates proton transfer.[5][12]



Compound	O-H Stretch (S0, cm ⁻¹)	O-H Stretch (S1, cm ⁻¹)	Redshift (cm ⁻¹)
HBTM-1	3076.92	2254.63	822.29
HBTM-2	3081.80	2652.38	429.42
НВТМ-3	3084.81	2845.68	239.13

Table 3: Calculated

O-H stretching

vibrational frequencies

for HBT-related

derivatives, showing a

pronounced redshift

upon excitation to the

S1 state.[5]

Factors Influencing the ESIPT Process Solvent Effects

The solvent environment can significantly modulate the ESIPT process.[2][13]

- Nonpolar Solvents: In nonpolar solvents like cyclohexane, the intramolecular hydrogen bond is preserved, and the ESIPT process is highly efficient.[13]
- Polar Protic Solvents: Polar protic solvents (e.g., ethanol, methanol) can form intermolecular hydrogen bonds with the HBT molecule.[2] This can compete with the intramolecular hydrogen bond, potentially disrupting the ESIPT pathway and leading to an increase in the normal enol emission at the expense of the tautomer fluorescence.[13][14]
- Polar Aprotic Solvents: In polar aprotic solvents (e.g., DMSO, DMF), the ESIPT process is generally favorable. However, strong solvent polarity can influence the energy levels of the excited states and may lead to deprotonation, forming an anionic species with distinct emission properties.[6][15]

Substituent Effects



Modifying the HBT scaffold with electron-donating or electron-withdrawing groups can fine-tune the ESIPT process and the resulting photophysical properties.

- Electron-Withdrawing Groups: These groups can weaken the intramolecular hydrogen bond, potentially making the ESIPT process less favorable.[13]
- Extended π-Conjugation: Increasing the number of C=C double bonds in the molecular structure can lead to a redshift in both absorption and emission wavelengths and an increase in the Stokes shift.[5] However, it may also weaken the intramolecular hydrogen bond and increase the energy barrier for proton transfer.[5]

Experimental and Computational Protocols

The study of ESIPT is a multidisciplinary effort, combining organic synthesis, advanced spectroscopy, and computational chemistry.

Synthesis Protocols

The synthesis of HBT and its derivatives typically involves the condensation of a substituted 2-aminophenol with a corresponding benzoic acid or benzaldehyde derivative. Specific protocols are well-established in the chemical literature. For instance, the synthesis of 2,4-bis(benzo[d]thiazol-2-yl)phenol involves reacting 2,4-diaminophenol with 2-mercaptobenzoic acid.[15]

Spectroscopic Methodologies

Steady-State Spectroscopy:

- UV-Vis Absorption: Measures the electronic transitions from the ground state. Samples are
 dissolved in a suitable solvent in a quartz cuvette and analyzed using a spectrophotometer.
 The absorption spectra of HBT typically show peaks in the 260-370 nm range.[13]
- Fluorescence Spectroscopy: Measures the emission from the excited state. The sample is excited at a wavelength corresponding to its absorption maximum, and the emitted light is collected, typically at a 90-degree angle, and analyzed by a fluorometer.

Time-Resolved Spectroscopy: These techniques are crucial for studying the dynamics of the ESIPT process, which occurs on ultrafast timescales.

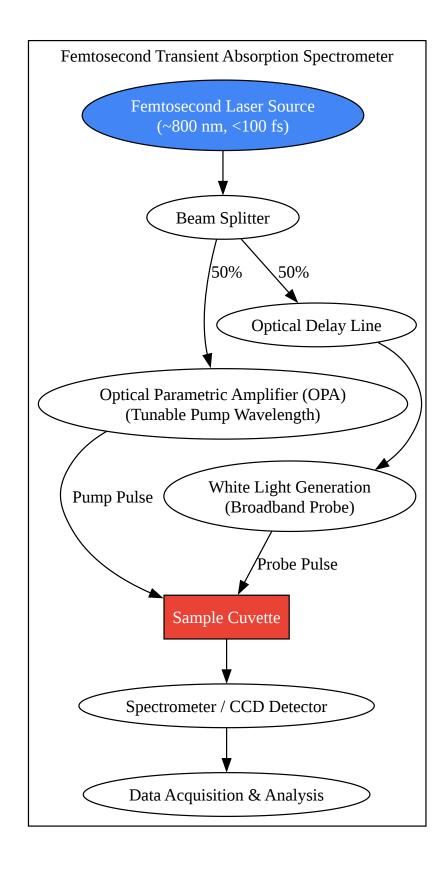






- Time-Correlated Single Photon Counting (TCSPC): This technique measures fluorescence lifetimes in the picosecond to nanosecond range.[16] It provides information on the decay kinetics of the excited states involved in the ESIPT cycle.
- Femtosecond Transient Absorption Spectroscopy (fs-TAS): This is a powerful pump-probe technique for monitoring ultrafast chemical events.[17][18] A strong "pump" pulse excites the molecule, and a weaker, time-delayed "probe" pulse measures the change in absorption of the sample. By varying the delay time between the pump and probe, the formation and decay of transient species, such as the excited enol and keto forms, can be tracked with femtosecond resolution.[8][17]





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Computational Protocols

Theoretical calculations are indispensable for understanding the ESIPT mechanism at a molecular level.

- Methodology: DFT is used to optimize the geometric structures in the ground state (S0),
 while TD-DFT is used for the excited state (S1).[5][10]
- Basis Sets: Common basis sets include 6-311++G(d,p) or TZVP.[2][12]
- Solvent Modeling: The effect of the solvent is often incorporated using the Polarizable Continuum Model (PCM).[2][14]
- Analysis:
 - Geometry Optimization: Confirms the structural changes upon excitation.
 - Vibrational Analysis: Calculation of IR spectra to confirm hydrogen bond strengthening.[12]
 - Potential Energy Curves (PECs): Constructed by scanning the O-H coordinate to determine the energy barrier for the proton transfer reaction in both the ground and excited states.[5][11]
 - Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the nature of the electronic transitions and charge transfer characteristics.[3][5]

Applications in Research and Drug Development

The unique photophysical properties of HBT derivatives make them suitable for a variety of applications.

- Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment (polarity, pH, viscosity) allows for their use in detecting specific analytes, ions, and biomolecules.[19]
- Bioimaging: Their large Stokes shifts are advantageous in biological imaging as they minimize self-absorption and reduce background interference from autofluorescence.



- Materials Science: HBT-based molecules are used in the development of organic lightemitting diodes (OLEDs), luminescent materials, and photochromic materials.[2][13]
- Drug Development: While not drugs themselves, ESIPT probes can be used as tools in drug
 development. For example, they can be designed to monitor changes in the cellular
 microenvironment or to track the delivery of a therapeutic agent by reporting on local
 conditions. Their application aligns with the increasing use of biomarkers to characterize
 drug effects and understand pharmacologic mechanisms.[20]

Conclusion

The excited-state intramolecular proton transfer in 2-(2-Hydroxyphenyl)benzothiazole (HBT) is a well-studied, ultrafast photochemical process that serves as a cornerstone for designing advanced functional molecules. The transfer of a proton from the enol to the keto tautomer upon photoexcitation results in a characteristic large Stokes-shifted fluorescence. This process is intricately controlled by both the intrinsic molecular structure and the external solvent environment. A synergistic approach combining advanced spectroscopic techniques and high-level quantum chemical calculations has provided profound insights into the dynamics and mechanism of ESIPT. The continued exploration and functionalization of the HBT scaffold promise to yield novel materials and probes for a wide range of applications, from materials science to biomedical research and diagnostics.

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